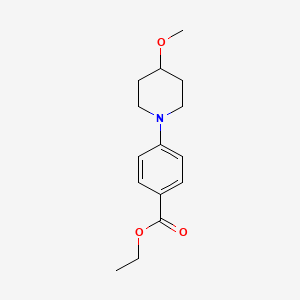

![molecular formula C29H19NO7 B2529367 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide CAS No. 890010-71-6](/img/structure/B2529367.png)

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

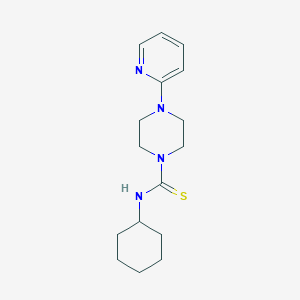

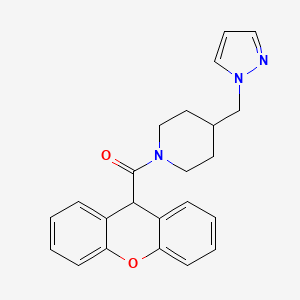

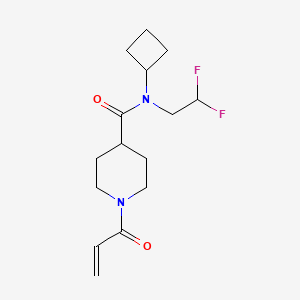

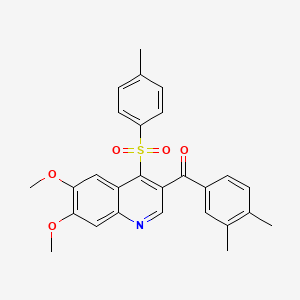

The compound "N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide" is a complex molecule that appears to be a derivative of furan-2-carboxamide. This type of compound is of interest due to its potential biological activities, as seen in similar compounds that have been synthesized and tested for their anti-bacterial properties against drug-resistant bacteria .

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . This reaction is often carried out in the presence of a base such as triethylamine (Et3N) and can yield high product percentages. Further functionalization of the carboxamide can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can introduce various aryl groups to the molecule .

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of a furan ring, which can engage in aromatic π-π interactions with other aromatic systems. This interaction can lead to the formation of centrosymmetric dimers and further packing into stacks, as observed in the crystal structure of a related compound, 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid . Such interactions are crucial for the stability and properties of these compounds.

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . These reactions allow for the introduction of different functional groups, which can significantly alter the chemical and biological properties of the compounds. Additionally, the furan ring can be involved in regioselective ring-opening reactions, as seen in the conversion of benzofuran-4(5H)-ones into cinnoline-4-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure and the functional groups present. The intermolecular hydrogen bonds and aromatic interactions contribute to the compound's stability and solubility . The reactivity of the furan ring and the presence of various substituents can affect the compound's reactivity towards different reagents and conditions, as well as its potential biological activity .

Applications De Recherche Scientifique

Efficient Synthesis Techniques

Research has developed efficient strategies for synthesizing multifunctionalized benzofuran derivatives. A notable example is a domino strategy that facilitates the synthesis of polyfunctionalized benzofuran-4(5H)-ones, which are then readily converted into cinnoline-4-carboxamides. This process is significant for its eco-friendliness and avoidance of tedious workup procedures, showcasing advancements in sustainable chemistry practices (Guan‐Hua Ma et al., 2014).

Synthesis and Reactivity of Furan Derivatives

The synthesis of furan derivatives, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(furan-2-yl)thiazolo[5,4-f]quinoline, has been explored, highlighting the versatility of furan compounds in generating electrophilic substitution reactions. These studies provide insights into the chemical reactivity and potential applications of furan derivatives in developing novel compounds with unique properties (А. Aleksandrov et al., 2017).

Structural and Molecular Insights

Investigations into the crystal structure of related compounds, such as 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, have provided valuable structural and molecular insights. These studies reveal how intermolecular interactions, like hydrogen bonds and π–π interactions, contribute to the stability and properties of these molecules, which can influence their potential applications in various fields (Hong Dae Choi et al., 2009).

Novel Synthesis and Biological Activities

Research into the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring exemplifies the ongoing effort to discover compounds with potential therapeutic applications. These studies focus on generating novel compounds and assessing their properties, underscoring the importance of structural motifs like benzofuran and furan in medicinal chemistry (C. K. Ramaganesh et al., 2010).

Propriétés

IUPAC Name |

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-carbonyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19NO7/c1-2-17-11-12-22-19(15-17)20(16-25(31)36-22)27-26(18-7-3-4-8-21(18)37-27)30(28(32)23-9-5-13-34-23)29(33)24-10-6-14-35-24/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTQSXLORHGJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N(C(=O)C5=CC=CO5)C(=O)C6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)

![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)